molecular formula C15H27N3O B2673739 N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide CAS No. 1038040-86-6

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide

Cat. No.: B2673739
CAS No.: 1038040-86-6
M. Wt: 265.401
InChI Key: OPMCFMOLPVAWRB-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyano group, a piperidine ring, and an amide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide typically involves multiple steps:

    Formation of the cyano intermediate: The starting material, 1,2-dimethylpropylamine, is reacted with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions to form the cyano intermediate.

    Amidation reaction: The cyano intermediate is then subjected to an amidation reaction with 4-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyanation: Utilizing continuous flow reactors to efficiently produce the cyano intermediate.

    Automated amidation: Employing automated systems for the amidation reaction to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines and their derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Pharmacology: Investigated for its potential as a ligand for various receptors, including opioid and nicotinic acetylcholine receptors.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide involves:

    Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)17-14(19)13(4)18-8-6-12(3)7-9-18/h11-13H,6-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMCFMOLPVAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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